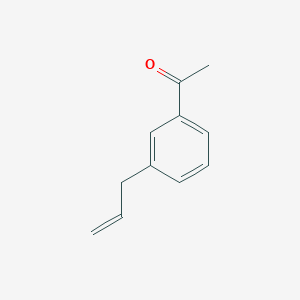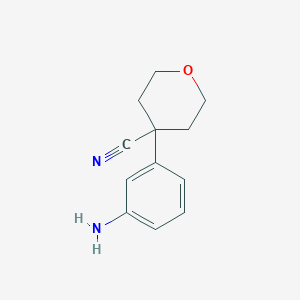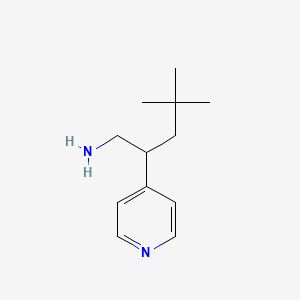![molecular formula C9H20N2O B13198423 1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring and two amino groups. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol involves several steps. One common synthetic route includes the reaction of cyclopentylmethylamine with an appropriate epoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biochemical outcomes .
Comparison with Similar Compounds
1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol can be compared with similar compounds such as 3-Dimethylamino-1-propanol and other amino alcohols . While these compounds share some structural similarities, this compound is unique due to its cyclopentyl ring, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol |
InChI |
InChI=1S/C9H20N2O/c10-6-8(12)5-9(7-11)3-1-2-4-9/h8,12H,1-7,10-11H2 |
InChI Key |
OCUJAUNJCYSWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(CN)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)



![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)


![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
